molecular formula C8H8BrNO3 B1517275 2-Amino-3-bromo-5-methoxybenzoic acid CAS No. 887577-86-8

2-Amino-3-bromo-5-methoxybenzoic acid

Cat. No. B1517275
M. Wt: 246.06 g/mol
InChI Key: OUVFCKYBUINQFL-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methoxybenzoic acid (ABM) is an organic compound belonging to the class of aromatic compounds known as carboxylic acids. It is a versatile compound that has been used in a wide range of scientific research applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) developed and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including a compound related to 2-amino-3-bromo-5-methoxybenzoic acid. This compound showed excellent properties as a photosensitizer, with high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making it potentially very useful for Type II photodynamic therapy, particularly in cancer treatment due to its high fluorescence and photostability properties (Pişkin, Canpolat, & Öztürk, 2020).

Peptide Synthesis and Structure

Nowick et al. (2000) synthesized an unnatural amino acid, which is composed of hydrazine, 5-amino-2-methoxybenzoic acid (related to 2-amino-3-bromo-5-methoxybenzoic acid), and oxalic acid, aiming to mimic a tripeptide β-strand. This compound showed the ability to form β-sheet-like hydrogen-bonded dimers, indicating its potential application in peptide synthesis and structure studies (Nowick et al., 2000).

Oligodeoxyribonucleotide Synthesis

Mishra and Misra (1986) used a related compound, 3-methoxy-4-phenoxybenzoyl group, for the protection of exocyclic amino groups of nucleosides during the synthesis of oligodeoxyribonucleotide. This protective group demonstrated high selectivity and stability under synthesis conditions, offering advantages such as high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).

properties

IUPAC Name

2-amino-3-bromo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFCKYBUINQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652111
Record name 2-Amino-3-bromo-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-methoxybenzoic acid

CAS RN

887577-86-8
Record name 2-Amino-3-bromo-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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